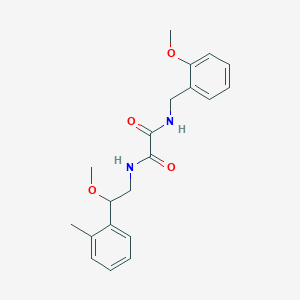

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of MTBO begins with the reaction of cyclobutanecarboxylic acid with 4-methoxybenzylmagnesium bromide. The resulting product is then coupled with N-ethyl-2-iodoacetamide through a palladium-catalyzed cross-coupling reaction. The final product is purified through crystallization and recrystallization techniques.Molecular Structure Analysis

MTBO contains a total of 38 bond(s); 17 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 ether(s) (aliphatic) .Scientific Research Applications

Light-Switchable Polymers

A novel cationic polymer, designed for its interaction with DNA and bacterial cells, showcases the transformative potential of incorporating specific chemical structures for biological applications. This polymer transitions from a cationic to a zwitterionic form upon exposure to light, demonstrating an innovative approach to manipulating biological interactions through chemical design. The light-switchable property allows for the controlled release of double-strand DNA and alters the polymer's antibacterial activity, showcasing a sophisticated method of using chemical modifications for dynamic biological applications (Sobolčiak et al., 2013).

Receptor Interaction and Synthetic Intermediates

Exploring the receptor interaction profiles of novel compounds reveals the intricate balance between chemical structure and biological function. The synthesis and testing of derivatives for receptor binding affinities provide a comprehensive understanding of how minor changes in molecular structure can significantly impact the interaction with biological receptors. This research not only contributes to the development of pharmaceuticals but also enhances our understanding of receptor-ligand interactions in a broader biological context (Barf et al., 1996).

Catalysis and Chemical Synthesis

The use of specific chemical compounds in catalytic processes opens new avenues for efficient and selective chemical synthesis. By understanding the role of certain chemical structures in catalysis, researchers can develop more efficient processes for creating complex molecules. This application is crucial in the pharmaceutical industry, where the synthesis of drugs often requires precise and selective catalytic reactions to obtain the desired product with high purity and yield (Ha et al., 2015).

Advanced Materials and Nanotechnology

The development of advanced materials, such as oxalamide-based carbenes and their reactivity, represents a significant application of chemical research in material science. These materials find applications in various fields, including electronics, photonics, and biotechnology. By manipulating the chemical structure at the molecular level, researchers can create materials with desired properties, such as fluorescence, conductivity, or biocompatibility. This research not only contributes to the advancement of material science but also opens new possibilities for the development of novel technologies (Braun et al., 2012).

properties

IUPAC Name |

N'-[2-methoxy-2-(2-methylphenyl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-14-8-4-6-10-16(14)18(26-3)13-22-20(24)19(23)21-12-15-9-5-7-11-17(15)25-2/h4-11,18H,12-13H2,1-3H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJFECHLLAOZGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxybenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide](/img/structure/B2666864.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666869.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2666878.png)

![4,6-dichloro-N-(2-methoxyethyl)-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2666880.png)